3-(4-フルオロフェニル)プロピオフェノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

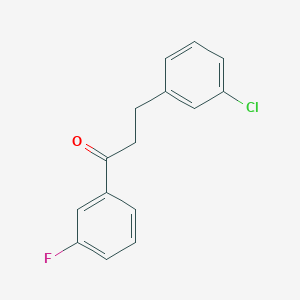

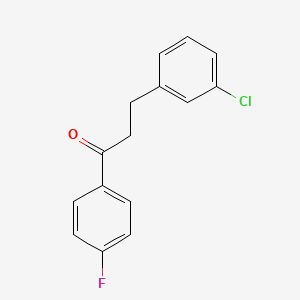

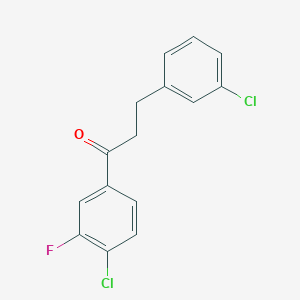

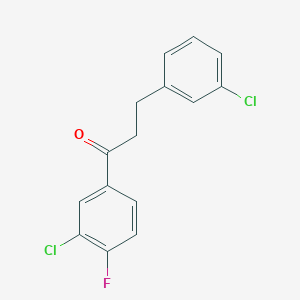

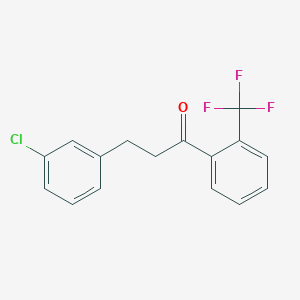

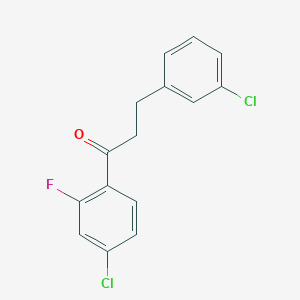

3-(4-Fluorophenyl)propiophenone is a chemical compound that has been the subject of various studies due to its potential applications in different fields such as organic electronics, pharmaceuticals, and material science. The compound is characterized by the presence of a fluorophenyl group attached to a propiophenone moiety, which can be modified to produce various derivatives with different properties and applications.

Synthesis Analysis

The synthesis of derivatives of 3-(4-Fluorophenyl)propiophenone has been explored through different methods. For instance, the synthesis of chalcone derivatives by condensation of 4-fluorobenzaldehyde with 1-(4-methoxyphenyl)ethanone has been reported, where the use of sonochemical methods has shown significant advantages over conventional methods, including a drastic reduction in reaction time and improved crystallinity of the product . Additionally, the synthesis of 4-[18F]Fluorophenol, a related compound, has been achieved through a two-step radiosynthesis starting from a specific iodonium bromide precursor, which is a testament to the versatility of fluorophenyl compounds in radiopharmaceutical applications .

Molecular Structure Analysis

The molecular structure of 3-(4-Fluorophenyl)propiophenone derivatives has been characterized using various spectroscopic techniques. For example, the chalcone derivative synthesized in one study was characterized using FTIR, NMR, and elemental analyses, and its crystalline structure was evaluated using XRD, PSM, TGA, and SEM . In another study, the copolymerization of 3-(4-fluorophenyl)thiophene with other monomers was investigated, and the resulting copolymer's structure was analyzed using UV-vis, infrared spectroscopy, and thermal analysis .

Chemical Reactions Analysis

The reactivity of 3-(4-Fluorophenyl)propiophenone and its derivatives has been explored in various chemical reactions. For instance, the electrochemical polymerization of related monomers has been studied, leading to the formation of copolymers with desirable properties such as high conductivity and good electrochemical behavior . Additionally, the intramolecular cyclization of ortho-hydroxy-2,3,3,3-tetrafluoropropiophenone to form 3-fluoro-4-hydroxycoumarin has been reported, demonstrating the potential for creating complex cyclic structures from fluorophenyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(4-Fluorophenyl)propiophenone derivatives have been extensively studied. The synthesized chalcone derivative showed increased crystallinity when prepared using sonochemical methods compared to conventional methods . The copolymers synthesized from 3-(4-fluorophenyl)thiophene exhibited good electrochemical behaviors and high conductivity, indicating their potential use in electronic applications . The thermal stability and solubility of various synthesized compounds have also been characterized, providing insights into their potential practical applications .

科学的研究の応用

ここでは、3-(4-フルオロフェニル)プロピオフェノンの科学的研究における用途について、特に独自の用途に焦点を当てて包括的な分析を行います。

抗増殖活性

一連の新規な3-(4-フルオロフェニル)-1H-ピラゾール誘導体を合成し、前立腺癌細胞株に対する抗増殖活性とアンドロゲン受容体標的遺伝子前立腺特異抗原(PSA)阻害活性を評価しました .

鎮痛効果

合成カチノン

この化合物は、向精神作用物質として知られる薬物の一種である合成カチノンという文脈で言及されています .

薬理学的評価

3-(4-フルオロフェニル)プロピオフェノンを含む新規トリアゾール誘導体を合成し、様々な薬理学的特性について評価しました .

Safety and Hazards

特性

IUPAC Name |

3-(4-fluorophenyl)-1-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10H,8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNHWQQSIRBHAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644561 |

Source

|

| Record name | 3-(4-Fluorophenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41865-46-7 |

Source

|

| Record name | 3-(4-Fluorophenyl)-1-phenyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41865-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。